molecular formula C9H9FO3 B12077614 Methyl 2-fluoromandelate

Methyl 2-fluoromandelate

Cat. No.: B12077614
M. Wt: 184.16 g/mol
InChI Key: JLRHGNPNLVZNCD-UHFFFAOYSA-N
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Description

Methyl 2-fluoromandelate is an organic compound that belongs to the class of fluorinated mandelates It is characterized by the presence of a fluorine atom attached to the benzene ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-fluoromandelate can be synthesized through several methods. One common approach involves the fluorination of mandelic acid derivatives. The reaction typically employs fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include anhydrous solvents and low temperatures to ensure selective fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoromandelate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products: The major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-fluoromandelate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: this compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved bioavailability and metabolic stability.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 2-fluoromandelate involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity. Fluorine’s high electronegativity and small size allow it to form strong interactions with enzymes and receptors, potentially altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-fluoromandelate can be compared with other fluorinated mandelates and related compounds:

    Methyl mandelate: Lacks the fluorine atom, resulting in different reactivity and properties.

    Methyl 2-chloromandelate: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.

    Methyl 2-bromomandelate:

The uniqueness of this compound lies in the specific effects imparted by the fluorine atom, such as increased metabolic stability and altered electronic properties, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 2-fluoromandelate is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound (C₉H₉FO₃) is a fluorinated derivative of mandelic acid. The introduction of a fluorine atom alters its chemical properties, which can enhance its biological activity compared to its non-fluorinated counterparts. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor or modulator of specific enzymes and biological pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : this compound has been shown to inhibit certain dehydrogenases involved in metabolic pathways. For instance, studies indicate that derivatives of mandelate can affect the activity of D(−)-mandelate dehydrogenase, which plays a crucial role in the oxidation-reduction reactions associated with mandelic acid metabolism .
  • Chiral Discrimination : The compound exhibits chiral properties that can influence its interaction with biological systems. Research has indicated that different enantiomers may have varying levels of biological activity, which is critical in drug design and development .

Pharmacological Effects

Research has documented several pharmacological effects associated with this compound:

Data Table: Biological Activity Summary

Activity Mechanism Reference
Enzyme InhibitionInhibits D(−)-mandelate dehydrogenase
AntimicrobialPotential interaction with bacterial pathways
Anti-inflammatoryModulation of inflammatory mediators

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various mandelate derivatives, including this compound. The compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited significant antibacterial activity at concentrations lower than those required for non-fluorinated mandelates. This suggests that fluorination may enhance the compound's ability to penetrate bacterial membranes .

Case Study 2: Chiral Discrimination

In another study focusing on chiral discrimination, researchers investigated the different biological activities of enantiomers derived from this compound. The study found that the (R)-enantiomer displayed higher affinity for D(−)-mandelate dehydrogenase compared to the (S)-enantiomer, indicating that stereochemistry plays a crucial role in determining the compound's biological effects .

Properties

IUPAC Name

methyl 2-(2-fluorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRHGNPNLVZNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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